alpha-Chloro-4-nitrobenzaldoxime

Description

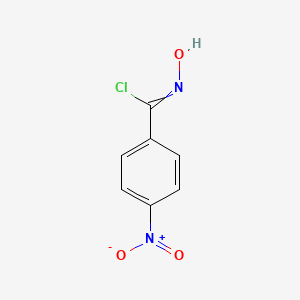

α-Chloro-4-nitrobenzaldoxime (CAS 1011-84-3) is an organochlorine compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol. Structurally, it features a benzaldoxime backbone substituted with a nitro group (-NO₂) at the para position and a chlorine atom at the α-position relative to the oxime (-CH=N-OH) functional group .

Properties

Molecular Formula |

C7H5ClN2O3 |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-hydroxy-4-nitrobenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H |

InChI Key |

PIQHICJFBSZFMS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Functional Groups and Reactivity:

- Nitro group : Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates in synthetic pathways .

- Oxime group : Participates in condensation, rearrangement, and nucleophilic reactions, enabling applications in heterocyclic synthesis .

- Chlorine substituent : Increases electrophilicity at the α-carbon, facilitating further derivatization (e.g., nucleophilic substitution) .

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of α-chloro-4-nitrobenzaldoxime are influenced by its unique substitution pattern. Below is a detailed comparison with analogous compounds:

4-Nitrobenzaldoxime

- Molecular formula : C₇H₆N₂O₃

- Key differences : Lacks the α-chloro substituent.

- Reactivity : Reduced electrophilicity at the α-carbon compared to the chlorinated analogue, limiting its utility in nucleophilic substitution reactions .

- Applications : Primarily used in coordination chemistry and as a ligand for metal complexes .

α-Chlorobenzaldoxime

- Molecular formula: C₇H₆ClNO

- Key differences : Lacks the nitro group.

- Reactivity : The absence of the electron-withdrawing nitro group diminishes stabilization of reaction intermediates, reducing efficiency in aromatic substitution pathways .

- Applications: Limited to small-scale organic synthesis, such as pesticide precursors .

N-Hydroxy-4-nitrobenzimidoyl Chloride

- Molecular formula : C₇H₅ClN₂O₃

- Key differences : Structurally similar but replaces the oxime group with an imidoyl chloride (-N-Cl) moiety.

- Reactivity : The imidoyl chloride group enhances reactivity in acyl transfer reactions but reduces stability under aqueous conditions .

- Applications : Employed in peptide coupling and polymer chemistry .

Comparative Data Table

Research Findings and Trends

Synthetic Utility : The combination of nitro, chloro, and oxime groups in α-chloro-4-nitrobenzaldoxime allows it to act as a bifunctional electrophile, enabling sequential reactions in one-pot syntheses .

Industrial Demand : High-purity (>99%) grades are prioritized for pharmaceutical applications, reflecting stringent quality control in intermediate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.